n-((3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine
Description
n-((3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine (CAS: 1339180-73-2) is a triazole-based compound featuring a tert-butyl group at the 3-position of the triazole ring, a methyl group at the 1-position, and an ethanamine side chain linked via a methylene bridge. Its molecular structure combines a rigid heterocyclic core with a flexible amine-containing side chain, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H20N4/c1-6-11-7-8-12-9(10(2,3)4)13-14(8)5/h11H,6-7H2,1-5H3 |
InChI Key |
MGFXXBDYDHKCJF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=NN1C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1,2,4-Triazole
The initial step involves regioselective alkylation of 1,2,4-triazole to introduce the tert-butyl substituent at the 3-position. This is achieved by reacting 1,2,4-triazole with tert-butyl halides (preferably tert-butyl bromide or chloride) in the presence of a suitable base such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds under reflux conditions, favoring N1-alkylation due to the higher nucleophilicity of the N1 nitrogen atom.
1,2,4-Triazole + tert-Butyl halide → 3-(Tert-butyl)-1H-1,2,4-triazole
- Base: Potassium carbonate or sodium hydride
- Solvent: DMF or acetonitrile
- Temperature: Reflux (~80-100°C)
- Duration: 12-24 hours
Methylation at the N1 position
Subsequently, methylation at the N1 nitrogen atom is performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride. This step yields the N1-methyl derivative.
3-(Tert-butyl)-1H-1,2,4-triazole + methyl iodide → 1-methyl-3-(tert-butyl)-1H-1,2,4-triazole
Functionalization to form the methylene linkage
Formation of the methylmethyl intermediate
The key intermediate, (3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl group, is introduced via nucleophilic substitution or via a suitable precursor such as a chloromethyl or bromomethyl derivative of the triazole core. This can be achieved through halogenation of the methyl group at the 5-position of the triazole, followed by substitution with an ethanamine fragment.
- Halogenation of the methyl group at the 5-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like AIBN.
- The resulting halomethyl intermediate then undergoes nucleophilic substitution with ethanamine or its derivatives.
Nucleophilic substitution with ethanamine
The halomethyl intermediate reacts with ethanamine (or protected derivatives) in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like DMF or tetrahydrofuran (THF). This step installs the ethanamine moiety onto the triazole core, forming the desired compound.
(3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl halide + ethanamine → n-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine
Optimization and Purification
- Reaction conditions: Elevated temperatures (~80°C) with inert atmosphere to prevent oxidation.
- Purification: Column chromatography on silica gel using suitable eluents such as ethyl acetate/hexanes or methanol/dichloromethane mixtures.
- Characterization: Confirmed via NMR, MS, and IR spectroscopy to verify the structure and purity.
Data Table Summarizing the Preparation Steps
| Step | Reagents | Solvent | Conditions | Purpose | Key Intermediates |
|---|---|---|---|---|---|
| 1 | Tert-butyl halide (e.g., tert-butyl bromide), K2CO3 | DMF | Reflux (~80°C) | Alkylation of triazole | 3-(Tert-butyl)-1H-1,2,4-triazole |
| 2 | Methyl iodide, K2CO3 | DMF | Reflux | N-methylation | 1-Methyl-3-(tert-butyl)-1H-1,2,4-triazole |
| 3 | NBS or NCS, radical initiator | DMF or DCM | 60-80°C | Halogenation at 5-position | Halomethyl-triazole derivative |
| 4 | Ethanamine, NaH or K2CO3 | DMF or THF | 50-80°C | Nucleophilic substitution | This compound |
Chemical Reactions Analysis
Types of Reactions
N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce new functional groups, leading to a variety of products with different chemical properties.
Scientific Research Applications
N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine has several scientific research applications:
Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Triazole Derivatives
n-((3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine (CAS: 1339047-92-5) Structural Difference: Cyclopropyl replaces tert-butyl at the triazole 3-position. Applications: Likely explored for similar therapeutic targets but with modified pharmacokinetics.
[2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
Oxadiazole Derivatives
N-([3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl)ethanamine hydrochloride (CAS: 890324-84-2)
- Core Heterocycle : Oxadiazole replaces triazole.
- Impact : Oxadiazole’s electron-deficient nature and hydrogen-bonding capability differ from triazole, influencing interactions with biological targets. The 4-methylphenyl group adds aromaticity, affecting π-π stacking .
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS: 173850-78-7)
Pyrazole and Tetrazole Derivatives
N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-ethanamine Core Heterocycle: Pyrazole instead of triazole. Ethyl and methyl substituents may reduce steric effects compared to tert-butyl .
N-((1-Benzyl-1H-tetrazol-5-yl)(1-(tert-butyl)-1H-tetrazol-5-yl)methyl)-2-phenylethan-1-amine Core Heterocycle: Tetrazole, which is more acidic than triazole.
Biological Activity
N-((3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 3-(tert-butyl)-1-methyl-1H-1,2,4-triazole-5-amine with an aldehyde or ketone, followed by reduction. The reaction is commonly performed in methanol with magnesium sulfate as a drying agent.
Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Condensation | Aldehyde/Ketone in Methanol |
| 2 | Reduction | Sodium Borohydride or similar reducing agents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates enzymatic activity and influences various biochemical pathways. The precise targets and pathways depend on the context of use.
Therapeutic Applications
Research indicates that this compound has potential applications in several areas:
- Antimicrobial Activity : Exhibits significant effects against various bacterial strains.
- Antitumor Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, comparable to standard antibiotics .
Antitumor Activity
In vitro studies have shown that this compound induces apoptosis in cancer cells. For instance:
- Cell Line Tested : Jurkat cells (leukemia)
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
This suggests a promising role in cancer therapy, warranting further investigation into its mechanism and efficacy .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other triazole derivatives:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| n-(3-(tert-butyl)-1-methyl-1H-triazole) | Antimicrobial | 20 µM |
| 3-(tert-butyl)-N-(4-methoxybenzyl)-triazole | Antitumor | 12 µM |
These comparisons highlight the unique properties conferred by the specific functional groups present in this compound .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing n-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step routes, including cyclocondensation of tert-butyl-substituted hydrazine derivatives with nitriles or amines to form the triazole core, followed by alkylation or reductive amination to introduce the ethanamine moiety. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Catalysts : Use palladium or copper catalysts for coupling steps (e.g., forming the triazole-ethyl linkage) .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. How can the molecular structure of this compound be validated experimentally?
- Answer : Use X-ray crystallography with SHELX software for structure refinement. Key steps:
- Data collection : High-resolution (<1.0 Å) single-crystal diffraction data.
- Refinement : SHELXL for optimizing bond lengths/angles and validating hydrogen bonding networks .
- Validation : Cross-check with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., for kinases or oxidoreductases) at 10–100 µM concentrations .
- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts to identify target binding (e.g., CESA proteins) .
- Cytotoxicity : MTT assay in HEK-293 or HeLa cell lines at 24–48 hr exposure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., enzymes or GPCRs).
- Binding energy analysis : Negative energy values (e.g., –4.5 kcal/mol) indicate stable binding; compare with control ligands .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Answer :
- Orthogonal assays : Confirm enzyme inhibition results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for direct binding validation.
- Cell permeability : Measure logP values (e.g., via HPLC) to assess membrane penetration differences between assays .
- Metabolic stability : Use liver microsome assays to identify rapid degradation in certain systems .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
